3-(4-((5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)methoxy)benzyl)thiazolidine-4-carboxylic acid
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Overview
Description
3-(4-((5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)methoxy)benzyl)thiazolidine-4-carboxylic acid is a complex organic compound with a molecular formula of C23H21F3N2O4S and a molecular weight of 478.48 g/mol . This compound features a thiazolidine ring, an oxazole ring, and a trifluoromethyl group, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound at a commercial scale .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the trifluoromethyl group, resulting in the formation of various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl and oxazole positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced forms of the oxazole or trifluoromethyl groups .
Scientific Research Applications
3-(4-((5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)methoxy)benzyl)thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and metabolic disorders.
Industry: The compound is utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-((5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)methoxy)benzyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzylamine
- 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
- 4-(Trifluoromethyl)phenylacetic acid
Comparison: Compared to these similar compounds, 3-(4-((5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)methoxy)benzyl)thiazolidine-4-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its stability and lipophilicity, while the oxazole and thiazolidine rings contribute to its diverse range of applications .
Properties
Molecular Formula |
C23H21F3N2O4S |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
3-[[4-[[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C23H21F3N2O4S/c1-14-19(27-21(32-14)16-4-6-17(7-5-16)23(24,25)26)11-31-18-8-2-15(3-9-18)10-28-13-33-12-20(28)22(29)30/h2-9,20H,10-13H2,1H3,(H,29,30) |
InChI Key |
UQIMPUMBCLWSAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)CN4CSCC4C(=O)O |
Origin of Product |
United States |
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